Acetylintermedine

説明

Synthesis Analysis

The synthesis of compounds related to Acetylintermedine involves complex chemical reactions aimed at creating specific molecular structures with desired properties. For example, the synthesis of 2-acetylthiamin pyrophosphate, a compound with similarities to this compound, showcases the intricate steps involved in creating such molecules, including oxidation and prevention of hydrolysis, to achieve the final product with specific chemical properties (Gruys, Halkides, & Frey, 1987).

Molecular Structure Analysis

Understanding the molecular structure of this compound and related compounds is crucial for grasping their chemical reactivity and interactions. The detailed characterization of these molecules through techniques like ultraviolet spectroscopy, NMR (1H, 13C, and 31P), and equilibrium studies provide insights into their structure and the dynamics of their formation (Gruys, Halkides, & Frey, 1987).

Chemical Reactions and Properties

This compound's chemical reactivity, including its stability in various conditions and its interaction with nucleophiles, is a key area of study. For instance, the reactivity of acetylcholine and its derivatives with hydroxylamine provides insights into the chemical properties and potential analytical applications of related compounds (Hestrin, 1949).

Physical Properties Analysis

The physical properties of this compound, such as stability, solubility, and phase behavior, are influenced by its molecular structure. Research into compounds like acetyl-CoA synthetase offers parallels in understanding how structural characteristics affect physical properties and enzyme activity, highlighting the importance of molecular details in defining physical behavior (Starai et al., 2002).

科学的研究の応用

Nicotinic Acetylcholine Receptors and Nicotine Research

Research by Heishman et al. (1997) focuses on nicotine research from various perspectives including biological, behavioral, and social. It highlights the structure and function of neuronal nicotinic acetylcholine receptors, where nicotine exerts most of its effects in the brain. This research contributes to our understanding of the complexity of responses to nicotinic agonists and helps in developing nicotine as a medication for smoking cessation and various medical diseases (Heishman et al., 1997).

Lysine Acetylation in Cellular Processes

Choudhary et al. (2009) discuss the role of lysine acetylation in cellular regulation. Their study using high-resolution mass spectrometry identifies lysine acetylation sites across the proteome, revealing its widespread occurrence and significance in various biological functions. This research helps characterize the actions of lysine deacetylase inhibitors, which have shown promise in cancer treatments (Choudhary et al., 2009).

Acetylation and Pharmacological Research

Schölz et al. (2015) examine the specificities of lysine deacetylase inhibitors (KDACIs) in human cells. Their study is crucial for understanding how KDACIs, used in research and clinical trials for cancer and other diseases, affect acetylation in cells. This research offers insights into the systems view of KDACI specificities, paving the way for further study on the function of acetylation and deacetylases (Schölz et al., 2015).

Bromodomains and Lysine Acetylation

Filippakopoulos and Knapp (2014) explore the role of bromodomains, which are interaction modules that read acetyl-lysine modifications and have a key role in acetylation-dependent transcriptional regulation. Their research highlights the development of inhibitors for bromodomains, especially in oncology and other therapeutic areas, underlining the potential of targeting bromodomains in drug discovery (Filippakopoulos & Knapp, 2014).

Acetylation in Diagnostic Tools

Wilson et al. (2009) have developed a method enhancing nuclear magnetic resonance spectra of biomolecules using acetic anhydride. This method has improved the capability to identify biomarkers with clinical significance, showcasing the role of acetic anhydride in diagnostic tools and metabolic profiling (Wilson et al., 2009).

Safety and Hazards

The safety data sheet of 7-Acetylintermedine contains identification of substance and details of the supplier of the safety data sheet . Special hazards arising from the substance or mixture include irritant fumes .

Relevant Papers The relevant papers include a sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk . Another paper discusses the occurrence and risk assessment of Pyrrolizidine Alkaloids in Spices and Culinary Herbs .

特性

IUPAC Name |

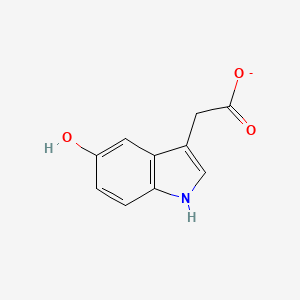

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDOFSJTBIDAHX-CYHLAULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

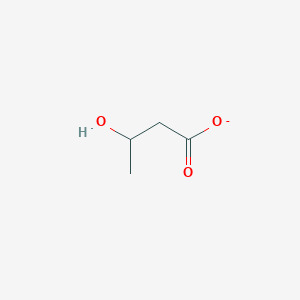

Molecular Formula |

C17H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019870 | |

| Record name | 7-Acetylintermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74243-01-9 | |

| Record name | 7-Acetylintermedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74243-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Acetylintermedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074243019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Acetylintermedine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)

![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)

![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)

![9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1226722.png)

![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide](/img/structure/B1226734.png)

![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)

![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)